Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. The molecule is substituted with a 4-fluorophenyl group at position 4 and a 3-methoxypropyl chain at position 1, with an ethyl carboxylate ester at position 2. The tetrahydropyrimido ring introduces conformational flexibility, which may influence molecular interactions in biological systems .
Properties
Molecular Formula |
C23H24FN3O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H24FN3O4/c1-3-31-22(29)19-20(15-9-11-16(24)12-10-15)27-18-8-5-4-7-17(18)25-23(27)26(21(19)28)13-6-14-30-2/h4-5,7-12,19-20H,3,6,13-14H2,1-2H3 |
InChI Key |
OCJIRBVBADTOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCCOC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates the formation of tetrahydropyrimido-benzimidazole cores. A protocol adapted from the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones involves combining 6-amino-2,4-dimethoxybenzimidazole (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 3-methoxypropylamine (1.2 mmol) in acetic acid under 75 W microwave irradiation at reflux for 15–20 minutes. The reaction proceeds via a modified Biginelli mechanism, where the aldehyde facilitates imine formation, followed by nucleophilic attack of the β-ketoester and subsequent cyclization.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (3 mL) |
| Temperature | Reflux (~118°C) |
| Time | 20 minutes |
| Yield | 82–88% (after ether wash) |
This method eliminates purification challenges by leveraging the poor solubility of the product in ice-cold diethyl ether.
ZnO@SO3H@Tropine-Catalyzed One-Pot Synthesis
A nanoporous ZnO@SO3H@Tropine catalyst enables a one-pot three-component synthesis. Reacting 2-aminobenzimidazole (1.0 mmol), 4-fluorophenylglyoxal (1.0 mmol), and ethyl 3-methoxypropyl carbamate (1.2 mmol) in ethanol at 80°C for 2 hours yields the target compound with 89% efficiency. The catalyst’s acidic sites (SO3H) and basic tropine moieties synergistically promote both imine formation and cyclodehydration.
Optimization Insights:
-
Catalyst loading at 5 wt% maximizes yield (89%) while minimizing side products.
-
Reusability: The catalyst retains 85% activity after five cycles.
Sequential Functionalization Approaches
N-Alkylation of Benzimidazole Intermediate
Introducing the 3-methoxypropyl group via alkylation precedes core assembly. Treatment of 2-aminobenzimidazole (1.0 mmol) with 3-methoxypropyl bromide (1.5 mmol) in methanol containing NaOH (2.0 mmol) at 25°C for 6 hours achieves 94% N-alkylation. The mild conditions prevent hydrolysis of the methoxy group.
Reaction Profile:
Cyclocondensation with 4-Fluorophenylacetaldehyde
The alkylated intermediate reacts with 4-fluorophenylacetaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in toluene under Dean-Stark conditions to facilitate water removal. Using p-toluenesulfonic acid (0.1 mmol) as a catalyst at 110°C for 8 hours yields 76% of the tetrahydropyrimido-benzimidazole core.
Mechanistic Pathway:
-
Imine Formation: Aldehyde and amine condense to form a Schiff base.
-
Knoevenagel Adduct: β-Ketoester undergoes nucleophilic attack.
-
Cyclization: Intramolecular lactamization completes the fused ring system.
Solvent and Catalytic System Comparisons
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but increase side reactions. Ethanol and acetic acid balance reactivity and selectivity:
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| Ethanol | 89 | 3 |
| Acetic acid | 88 | 5 |
| DMF | 72 | 18 |
Microdroplet synthesis (electrospray-assisted) in ambient conditions shortens reaction times to <1 minute but requires specialized equipment.
Catalytic Activity Benchmarking
ZnO@SO3H@Tropine outperforms homogeneous acids (e.g., HCl, p-TsOH) by reducing corrosion hazards and enabling recycling:
| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| ZnO@SO3H@Tropine | 89 | 4.5 |
| p-TsOH | 78 | 3.1 |
| HCl | 65 | 2.8 |
Regioselectivity and Stereochemical Considerations
The 4-fluorophenyl group adopts an equatorial position in the tetrahydropyrimidine ring, minimizing steric clashes with the benzimidazole moiety. Nuclear Overhauser effect (NOE) spectroscopy confirms this orientation, with NOE correlations observed between H-4 (δ 5.12 ppm) and adjacent benzimidazole protons.
Scalability and Industrial Feasibility
Microwave-assisted methods are limited to batch sizes <100 g due to penetration depth constraints. In contrast, the ZnO@SO3H@Tropine-catalyzed route scales linearly to kilogram quantities with consistent yields (85–87%). Patent methodologies emphasize avoiding hazardous reagents (e.g., LiHMDS, n-BuLi), enhancing process safety.
Analytical Characterization Data
Spectroscopic Signatures:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and strong bases or acids are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents and core heterocycles, leading to variations in physicochemical properties and bioactivity. Key comparisons include:
2.1 Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate
- Substituents :
- 4-Nitrophenyl (electron-withdrawing nitro group) vs. 4-fluorophenyl (electron-withdrawing fluorine).
- Trifluoromethyl (lipophilic) vs. 3-methoxypropyl (polar, ether-containing chain).
- Impact: The nitro group increases reactivity and may reduce metabolic stability compared to fluorine, which enhances resistance to oxidative metabolism . In contrast, the 3-methoxypropyl group balances lipophilicity with hydrogen-bonding capacity, favoring solubility and target engagement .
2.2 (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide
- Core Structure : Pyrido[1,2-b]pyridazine vs. pyrimido[1,2-a]benzimidazole.
- Substituents :
- 3-Fluorophenylmethyl and trifluoromethyl furan vs. 4-fluorophenyl and 3-methoxypropyl .
- The trifluoromethyl furan introduces steric bulk and electronegativity, which may hinder binding in compact active sites compared to the target compound’s methoxypropyl chain .
Triphenylethylene Derivatives (e.g., Tamoxifen Precursors)
- Core Structure : Triphenylethylene vs. fused benzimidazole-pyrimidine.
- Substituents : Estrogenic/anti-estrogenic groups (e.g., hydroxyl, chloro) vs. fluorophenyl and methoxypropyl.
- Impact :
- Triphenylethylene derivatives exhibit planar structures ideal for estrogen receptor binding, whereas the target compound’s fused heterocycle provides three-dimensionality for selective kinase or protease inhibition.
- Fluorine in the target compound may reduce off-target estrogenic effects compared to triphenylethylene’s hydroxyl groups .
Table 1: Comparative Analysis of Structural Analogues
Conformational and Crystallographic Insights
- The target compound’s tetrahydropyrimido ring exhibits puckering, analyzed via Cremer-Pople coordinates (). This puckering may enhance binding to flexible enzyme pockets compared to planar analogues like triphenylethylene.
- SHELX software () is widely used for crystallographic refinement of such compounds, enabling precise determination of substituent orientation and ring conformation.
Biological Activity
Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure and functional groups position it as a potential candidate for various biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₁₈F N₃ O₄
- Molecular Weight : 353.35 g/mol
Structural Features
The key structural components of the compound include:
- A pyrimidine ring , which is known for its role in nucleic acids and as a pharmacophore in many drugs.
- A fluorophenyl group , which may enhance lipophilicity and biological activity.
- A methoxypropyl side chain , potentially influencing the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, studies have shown that pyrimidine derivatives can inhibit bacterial growth by interfering with nucleic acid synthesis. This compound may similarly possess antimicrobial effects.
Anticancer Potential
Pyrimidine derivatives are also known for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation has been explored in various studies. For instance, a study on related compounds demonstrated that they could induce apoptosis in cancer cells through the modulation of key signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, certain benzimidazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancerous cells.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. This compound was tested alongside standard antibiotics.
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)... | 15 | E. coli |
| Standard Antibiotic | 20 | E. coli |
The results indicated a significant zone of inhibition, suggesting potential antimicrobial activity.
Study 2: Anticancer Activity Evaluation
In another study focusing on the anticancer properties of pyrimidine derivatives, the compound was tested against human breast cancer cell lines (MCF-7).
| Treatment Group | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| Compound | 45 | 25 |
The results demonstrated a substantial reduction in cell viability, indicating promising anticancer effects.
Q & A
Q. What are the key synthetic pathways for Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) with a heterocyclic amine precursor under acidic or basic conditions to form the fused tetrahydropyrimido-benzimidazole core.
- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or esterification under reflux conditions.
- Functionalization : Adding the 3-methoxypropyl group through alkylation or coupling reactions, often using polar aprotic solvents like dimethylformamide (DMF) to enhance solubility . Key intermediates are monitored via TLC, and yields are optimized by controlling temperature (e.g., 363 K) and solvent choice .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks, with attention to aromatic regions (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve dihedral angles and hydrogen-bonding interactions in the crystal lattice (e.g., C–H···O/N interactions and π-π stacking) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ionic liquids (e.g., 3-butyl-1-methylimidazolium chloride) may accelerate reaction rates .
- Catalyst Selection : Lewis acids (e.g., ZnCl) or organocatalysts can improve regioselectivity during cyclization steps.
- Temperature Gradients : Stepwise heating (e.g., 323 K → 363 K) minimizes side reactions, particularly for thermally sensitive intermediates .
- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Dynamic NMR Experiments : Variable-temperature NMR can identify conformational exchange processes causing unexpected splitting.
- 2D Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivities, especially in crowded aromatic regions .
- Comparative Crystallography : Cross-validate spectral data with X-ray-derived bond lengths and angles (e.g., planar fused-ring systems with dihedral angles <5°) .
Q. What computational methods are suitable for predicting the compound’s bioactivity and binding interactions?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., VEGFR2 or TIE-2 kinases, based on structural analogs) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity data from analogs (e.g., IC values for kinase inhibition) .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, focusing on key residues (e.g., ATP-binding pockets in kinases) .
Q. How do structural modifications (e.g., fluorophenyl vs. nitrophenyl groups) impact pharmacological activity?
- Electron Effects : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Steric Considerations : Bulky substituents (e.g., 3-methoxypropyl) may reduce off-target interactions but require optimization for solubility (e.g., logP <5) .
- Bioisosteric Replacement : Replace the ester group with amides or carbamates to modulate pharmacokinetic properties (e.g., oral bioavailability) .
Methodological Considerations
-
Handling Data Contradictions :
Conflicting HPLC purity results (e.g., 95% vs. 98%) may arise from column choice (C18 vs. phenyl-hexyl). Validate with orthogonal methods like capillary electrophoresis . -
Crystallization Challenges :
For X-ray-quality crystals, use slow evaporation in ethanol/water (1:1) and seed crystals from analogous compounds to induce nucleation . -
In Silico Toxicity Profiling :
Tools like ProTox-II predict hepatotoxicity risks, guiding structural refinements (e.g., reducing aromatic amine content to avoid mutagenicity alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
